molecular formula C12H13N3S B13128932 2-([2,2'-Bipyridin]-3-ylthio)ethanamine

2-([2,2'-Bipyridin]-3-ylthio)ethanamine

Cat. No.: B13128932
M. Wt: 231.32 g/mol
InChI Key: ZIWNMWPIEJHFTL-UHFFFAOYSA-N
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Description

2-([2,2’-Bipyridin]-3-ylthio)ethanamine is an organic compound that features a bipyridine moiety linked to an ethanamine group via a thioether linkage. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and materials science. The bipyridine unit is known for its strong metal-binding properties, making it a valuable ligand in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2,2’-Bipyridin]-3-ylthio)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of 2-([2,2’-Bipyridin]-3-ylthio)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-([2,2’-Bipyridin]-3-ylthio)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Mechanism of Action

The mechanism of action of 2-([2,2’-Bipyridin]-3-ylthio)ethanamine primarily involves its ability to bind metal ions through the bipyridine moiety. This binding can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The thioether and ethanamine groups can also participate in various chemical interactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([2,2’-Bipyridin]-3-ylthio)ethanamine is unique due to the presence of the thioether linkage and ethanamine group, which provide additional functionalization options and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

2-(2-pyridin-2-ylpyridin-3-yl)sulfanylethanamine

InChI

InChI=1S/C12H13N3S/c13-6-9-16-11-5-3-8-15-12(11)10-4-1-2-7-14-10/h1-5,7-8H,6,9,13H2

InChI Key

ZIWNMWPIEJHFTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)SCCN

Origin of Product

United States

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